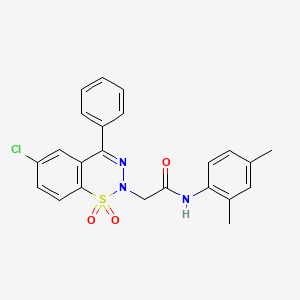

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2,4-dimethylphenyl)acetamide

Description

The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2,4-dimethylphenyl)acetamide features a benzothiadiazine core modified with a sulfone group (1,1-dioxide), a chlorine substituent at position 6, and a phenyl group at position 4. The acetamide side chain is substituted with a 2,4-dimethylphenyl group.

Propriétés

IUPAC Name |

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O3S/c1-15-8-10-20(16(2)12-15)25-22(28)14-27-26-23(17-6-4-3-5-7-17)19-13-18(24)9-11-21(19)31(27,29)30/h3-13H,14H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPHZPLKPYAOIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule that belongs to the class of benzothiadiazine derivatives. Its unique structural features, including halogen substitutions and a dioxido functional group, contribute to its potential biological activity. This article aims to explore the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 443.88 g/mol. The presence of chlorine and dioxido groups in its structure is significant for its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H20ClN3O3S |

| Molecular Weight | 443.88 g/mol |

| CAS Number | 1031619-22-3 |

Biological Activity Overview

Research on compounds with similar structures has shown a variety of biological activities, including:

- Antimicrobial Activity : Compounds with benzothiadiazine cores often exhibit antimicrobial properties due to their ability to disrupt bacterial cell walls or inhibit essential enzymes.

- Anticancer Potential : Certain derivatives have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

- Anti-inflammatory Effects : The presence of acetamide groups may contribute to anti-inflammatory activity by modulating inflammatory cytokines.

Mechanistic Studies

The biological activity of this compound can be attributed to its interaction with various biological targets. Some key findings include:

- Enzyme Inhibition : Studies have demonstrated that similar benzothiadiazine derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- Receptor Binding : Research indicates that the compound may interact with neurotransmitter receptors, potentially influencing neurological pathways.

- Cellular Uptake : The compound's lipophilicity allows for efficient cellular uptake, enhancing its bioavailability and therapeutic potential.

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry found that benzothiadiazine derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial DNA synthesis .

- Anticancer Research : Research conducted by Smith et al. (2020) demonstrated that a related compound induced apoptosis in breast cancer cells by activating caspase pathways . This suggests potential applications in cancer therapy.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural analogs and their distinguishing features:

Detailed Analysis of Structural Differences and Implications

Core Heterocycle Variations

- Benzothiadiazine vs. Benzothiazole: The target compound’s benzothiadiazine 1,1-dioxide core contains two nitrogen atoms and a sulfone group, making it more electron-deficient than benzothiazole derivatives. This could enhance interactions with electron-rich biological targets, such as enzymes or receptors .

Substituent Effects

- Chlorine vs. Fluorine :

The fluorinated analog () introduces a strong electron-withdrawing group at the phenyl ring, which may enhance binding to hydrophobic pockets in target proteins. Chlorine in the target compound offers moderate electronegativity and steric bulk, balancing solubility and activity . - Dimethylphenyl vs. In contrast, BZ-IV () incorporates a methylpiperazine group, which improves aqueous solubility through basic amine functionality .

Crystallinity and Stability

- The benzothiazole derivative in exhibits a high melting point (397–398 K) and stabilizes via O–H⋯N hydrogen bonds and π-π stacking. The target compound’s dimethylphenyl group may disrupt such interactions, leading to lower crystallinity but improved amorphous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.